molecular formula C24H42O17 B12701646 Nonioside E CAS No. 942619-35-4

Nonioside E

Cat. No.: B12701646
CAS No.: 942619-35-4
M. Wt: 602.6 g/mol
InChI Key: CPIWSFYBNFDJMU-NGSWZWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonioside E is a bioactive glycoside isolated from the seeds of Morinda citrifolia (Noni), a plant traditionally used in Polynesian medicine for its broad therapeutic properties, including anti-inflammatory, immune-enhancing, and neuroactive effects . Structurally, it belongs to a family of glycosides (Noniosides A–E) characterized by sugar moieties linked to fatty acid esters or other aglycone groups. Its isolation from Noni seeds, alongside saturated fatty acids like palmitic acid and arachidic acid, underscores its role in the plant's secondary metabolite profile .

Properties

CAS No.

942619-35-4

Molecular Formula

C24H42O17

Molecular Weight

602.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] hexanoate

InChI

InChI=1S/C24H42O17/c1-2-3-4-5-12(27)40-24-21(41-23-20(35)17(32)14(29)10(7-26)38-23)18(33)15(30)11(39-24)8-36-22-19(34)16(31)13(28)9(6-25)37-22/h9-11,13-26,28-35H,2-8H2,1H3/t9-,10-,11-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23+,24+/m1/s1

InChI Key

CPIWSFYBNFDJMU-NGSWZWPMSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Binding Affinity: this compound exhibits stronger binding to PRKCA (-9.2 kcal/mol) compared to controls like quercetin (-7.5 kcal/mol) and kaempferol (-8.1 kcal/mol) .

Target Interactions: In a compound–target network analysis, this compound ranked among the top 10 compounds by degree of interactions (degree = 15), surpassing Nonioside D (degree = 12) and matching kaempferol in target engagement .

Comparison with Other Glycosides and Flavonoids

Compound Molecular Formula Source Key Bioactivity Reference
This compound Not explicitly provided M. citrifolia seeds PRKCA binding, anxiolytic potential
Nonioside C C₂₀H₃₆O₁₂ M. citrifolia seeds Structural analog with uncharacterized bioactivity
Kaempferol C₁₅H₁₀O₆ Noni fruits Antioxidant, anti-inflammatory (degree = 15)
Sennoside E C₄₄H₃₈O₂₃ Senna plants Laxative (anthraquinone glycoside)

Notable Findings:

  • This compound forms more hydrogen bonds with PRKCA (4 bonds) than kaempferol (2 bonds), explaining its superior binding stability .
  • Unlike Sennoside E, a dimeric anthraquinone glycoside with laxative effects, this compound’s bioactivity is linked to neuroactive pathways .

Pharmacological Advantages

  • Specificity: this compound’s selective interaction with anxiety-related targets (e.g., PRKCA) differentiates it from broader-acting compounds like glutamic acid .

Q & A

Q. What ethical and analytical guidelines apply to studies using human-derived samples to test this compound’s therapeutic effects?

  • Obtain IRB approval for human tissue use (e.g., primary hepatocytes). Anonymize donor data and report exclusion criteria (e.g., comorbidities). For RNA-seq data, follow MIAME guidelines and deposit datasets in GEO or ArrayExpress .

Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s antioxidant capacity in different assay systems?

  • Compare ORAC (oxygen radical absorbance capacity) vs. DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results. Use standardized reference compounds (e.g., Trolox) and control for pH/temperature variations. Apply multivariate analysis (e.g., PCA) to identify assay-specific biases .

Q. What steps mitigate batch-to-batch variability in this compound isolation from plant extracts?

  • Implement quality-by-design (QbD) approaches:
  • Define critical process parameters (e.g., solvent polarity, flow rate).
  • Use design of experiments (DoE) to optimize conditions.
  • Perform accelerated stability testing (40°C/75% RH) to assess degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.